molecular formula C19H21F3N2O B2568874 N-(3-(4-(dimethylamino)phenyl)propyl)-4-(trifluoromethyl)benzamide CAS No. 953196-79-7

N-(3-(4-(dimethylamino)phenyl)propyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2568874
CAS No.: 953196-79-7
M. Wt: 350.385
InChI Key: RNOUYZLVSXCIKS-UHFFFAOYSA-N
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Description

N-(3-(4-(dimethylamino)phenyl)propyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a dimethylamino group, a trifluoromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-4-(trifluoromethyl)benzamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(dimethylamino)benzaldehyde and 4-(trifluoromethyl)benzoic acid.

    Formation of Intermediate: The first step involves the condensation of 4-(dimethylamino)benzaldehyde with a suitable propylating agent to form an intermediate compound.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 4-(trifluoromethyl)benzoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, including:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-4-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Biology: Investigation of its biological activity and interaction with biomolecules.

    Materials Science: Use in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-4-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting or activating enzymes.

    Modulating Receptor Activity: Acting as an agonist or antagonist at receptor sites.

    Pathways Involved: Influencing signaling pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(4-(dimethylamino)phenyl)propyl)-4-methylbenzamide
  • N-(3-(4-(dimethylamino)phenyl)propyl)-4-chlorobenzamide
  • N-(3-(4-(dimethylamino)phenyl)propyl)-4-nitrobenzamide

Uniqueness

N-(3-(4-(dimethylamino)phenyl)propyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O/c1-24(2)17-11-5-14(6-12-17)4-3-13-23-18(25)15-7-9-16(10-8-15)19(20,21)22/h5-12H,3-4,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOUYZLVSXCIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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